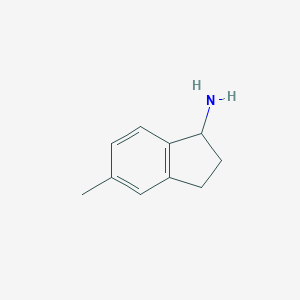
5-Methyl-2,3-dihydro-1H-inden-1-amine
説明
ヒドロコドン(酒石酸塩)は、コデインから誘導された合成オピオイドです。鎮痛剤や鎮咳剤として一般的に使用されます。 ヒドロコドン(酒石酸塩)は、脳と脊髄のオピオイド受容体に結合して痛みを和らげ、咳を抑制するフェナントレン誘導体オピオイドアゴニストです .
準備方法
合成経路と反応条件: ヒドロコドン(酒石酸塩)は、ケシに含まれるオピオイドアルカロイドであるテバインから合成されます。合成には、O-脱メチル化、還元、アセチル化など、いくつかのステップが含まれます。 最終生成物は、ヒドロコドンと酒石酸を反応させて酒石酸塩を形成することで得られます .
工業的生産方法: ヒドロコドン(酒石酸塩)の工業的生産には、ラボでの合成と同様の化学反応を大規模に実施しますが、効率と収率を最適化します。 このプロセスには、最終生成物が医薬品規格に適合することを保証するための結晶化や濾過などの精製工程が含まれます .
化学反応の分析
反応の種類: ヒドロコドン(酒石酸塩)は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロコドンは、より強力なオピオイドであるヒドロモルフォンを形成するために酸化することができます。
還元: ヒドロコドンの還元は、ジヒドロコデインの形成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物:
ヒドロモルフォン: 酸化によって形成されます。
ジヒドロコデイン: 還元によって形成されます。
さまざまな置換ヒドロコドン誘導体: 置換反応によって形成されます.
4. 科学研究への応用
ヒドロコドン(酒石酸塩)には、いくつかの科学研究への応用があります。
化学: 新しい分析方法の開発のための分析化学における標準物質として使用されます。
生物学: オピオイド受容体に対する影響と、オピオイド依存症の治療における可能性について研究されています。
工業: 製薬業界で鎮痛剤の製造に使用されます.
科学的研究の応用
Hydrocodone (bitartrate) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on opioid receptors and its potential use in treating opioid addiction.
Medicine: Widely used in pain management and as a cough suppressant.
Industry: Used in the pharmaceutical industry for the production of pain relief medications.
作用機序
ヒドロコドン(酒石酸塩)は、中枢神経系におけるミューオピオイド受容体に結合することにより効果を発揮します。この結合は、痛みの伝達に関与する神経伝達物質の放出を阻害し、鎮痛効果をもたらします。 ヒドロコドンは、デルタおよびカッパオピオイド受容体にも結合し、鎮痛および鎮咳効果に貢献しています .
類似化合物:
コデイン: 鎮痛剤と鎮咳剤に使用される天然オピオイド。
オキシコドン: 鎮痛効果が似ていますが、効力が強い半合成オピオイド。
ヒドロモルフォン: ヒドロコドンよりも強力な誘導体で、鎮痛効果が強い
独自性: ヒドロコドン(酒石酸塩)は、鎮痛効果と鎮咳効果のバランスが優れており、痛みを和らげるだけでなく咳を鎮めるにも万能な薬です。 合成起源のため、徐放型や乱用防止型など、さまざまな製剤の開発が可能になりました .
類似化合物との比較
Codeine: A natural opiate used for pain relief and cough suppression.
Oxycodone: A semi-synthetic opioid with similar analgesic properties but higher potency.
Hydromorphone: A more potent derivative of hydrocodone with stronger analgesic effects
Uniqueness: Hydrocodone (bitartrate) is unique in its balance of analgesic and antitussive properties, making it a versatile medication for both pain relief and cough suppression. Its synthetic origin allows for the development of various formulations, including extended-release and abuse-deterrent versions .
生物活性
5-Methyl-2,3-dihydro-1H-inden-1-amine (C10H13N) is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered ring fused to a six-membered ring, with a methyl group at the 5-position. This configuration contributes to its unique chemical properties and biological activities. The compound is often encountered as a hydrochloride salt (C10H14ClN), which enhances its stability and solubility in aqueous environments .
This compound exhibits a range of biological activities by interacting with various neurotransmitter systems:
Dopamine and Serotonin Pathways : The compound has shown promise in influencing dopamine and serotonin pathways, which are critical in the treatment of neurological disorders. Its ability to cross the blood-brain barrier effectively allows it to exert central nervous system effects .
Receptor Binding : Similar to other indole derivatives, this compound binds with high affinity to multiple receptors. This broad receptor interaction profile underlies its potential therapeutic applications .
Biological Activities
The biological activities of this compound can be categorized as follows:
Neuropharmacological Effects : Initial studies indicate that this compound may have neuroprotective effects, potentially useful in treating conditions like Parkinson's disease due to its dopaminergic activity .
Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have shown significant antibacterial activity against various strains .
Cytotoxicity and Anticancer Potential : Some studies suggest that this compound may possess cytotoxic properties that could be harnessed in cancer therapies. The compound's interactions with cellular pathways involved in apoptosis are under investigation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its ability to penetrate the blood-brain barrier. However, safety assessments indicate potential skin and eye irritation upon exposure .
特性
IUPAC Name |
5-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCQIJHZALEOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595275 | |
| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168902-79-2 | |
| Record name | 2,3-Dihydro-5-methyl-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















